molecular formula C10H17F2NO3 B3112441 tert-Butyl (4S)-3,3-difluoro-4-hydroxypiperidine-1-carboxylate CAS No. 1893408-11-1

tert-Butyl (4S)-3,3-difluoro-4-hydroxypiperidine-1-carboxylate

Cat. No.: B3112441
CAS No.: 1893408-11-1
M. Wt: 237.24
InChI Key: GISYXRBCSOIMTM-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (4S)-3,3-difluoro-4-hydroxypiperidine-1-carboxylate is a chiral piperidine derivative of high interest in medicinal chemistry and pharmaceutical research. This compound serves as a crucial synthetic building block, particularly for introducing a stereodefined, fluorinated piperidine motif into more complex molecules . The presence of both the hydroxyl and the geminal difluoro groups on the piperidine ring provides unique opportunities for molecular design. The Boc (tert-butoxycarbonyl) protecting group enhances the compound's stability and makes it an ideal intermediate for further synthetic manipulation, such as deprotection to generate secondary amines . Researchers value this scaffold for its potential in creating bioactive molecules and novel chemical entities. As a key intermediate, it is primarily used in the synthesis of potential active pharmaceutical ingredients (APIs) and in the exploration of structure-activity relationships (SAR) . This product is intended for research and development purposes only. It is not approved for diagnostic, medicinal, or household use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information. The compound typically requires storage in a cool, dry place, such as a refrigerator at 2-8°C .

Properties

IUPAC Name

tert-butyl (4S)-3,3-difluoro-4-hydroxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-5-4-7(14)10(11,12)6-13/h7,14H,4-6H2,1-3H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISYXRBCSOIMTM-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C(C1)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4S)-3,3-difluoro-4-hydroxypiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.

    tert-Butyl Protection: The tert-butyl group is introduced using tert-butyl chloroformate or similar reagents in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed for the direct introduction of the tert-butoxycarbonyl group into the compound, making the process more sustainable and scalable .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group or to convert the piperidine ring into a more saturated form.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated piperidine derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl (4S)-3,3-difluoro-4-hydroxypiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (4S)-3,3-difluoro-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The presence of fluorine atoms and the hydroxyl group can influence its binding affinity and reactivity with enzymes or receptors. The compound may act by modulating specific pathways or inhibiting certain enzymes, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Piperidine Derivatives

tert-Butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate
  • CAS : 1174020-44-0
  • Structure : Single fluorine at position 3, hydroxyl at position 4 (cis configuration relative to tert-butyl group).
  • Molecular Formula: C₁₀H₁₈FNO₃; MW: 219.3 g/mol; Purity: 97% .
  • Key Differences: Reduced fluorine substitution (monofluoro vs. difluoro) decreases electronegativity and steric bulk.
  • Applications : Intermediate in enantioselective synthesis, particularly for chiral drug candidates.
tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate
  • CAS : 2415515-29-4
  • Structure: Amino group at position 4, difluoro substitution at position 3.
  • Similarity Score : 0.93 (relative to the main compound) .
  • Key Differences: Replacement of hydroxyl with an amino group introduces nucleophilic reactivity and hydrogen-bonding versatility. Amino group enables participation in coupling reactions (e.g., peptide bond formation).
  • Applications : Building block for protease inhibitors or kinase-targeted therapies.
cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
  • CAS : 373604-28-5
  • Structure: Monofluoro at position 3, hydroxyl at position 4 (cis configuration).
  • Similarity Score : 0.88 .
  • Key Differences :
    • Single fluorine reduces electronegative effects compared to the difluoro analog.
    • Cis hydroxyl-fluoro arrangement may influence solubility and crystal packing.

Hydroxyl- and Amino-Substituted Analogs

tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate
  • CAS : 1707580-61-7
  • Structure: Pyridinyl substituent at position 4, amino group at position 4.
  • Molecular Formula : C₁₅H₂₃N₃O₂; MW : 277.36 g/mol .
  • Amino-pyridinyl substitution diversifies pharmacological targeting (e.g., CNS agents).
tert-Butyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate
  • Structure : Difluoro at position 3, dual hydroxyl groups at position 4.
  • Key Differences: Additional hydroxyl group enhances polarity and hydrogen-bonding capacity. Potential for chelation or coordination in metal-catalyzed reactions .

Functionalized Piperidine Derivatives

tert-Butyl 4-{[5-(4-chlorophenyl)carboxamino]methyl}pyridine-2-carboxylic acid
  • Structure : Piperazine-carboxylate core with chlorophenyl and fluorophenyl substituents.
  • Key Differences :
    • Extended aromatic systems increase lipophilicity and π-stacking interactions.
    • Demonstrated utility in crystallography studies for structural validation .

Comparative Analysis Table

Compound Name (CAS) Substituents (Position) Molecular Formula MW (g/mol) Key Features Applications
tert-Butyl (4S)-3,3-difluoro-4-hydroxy-... (1893408-11-1) 3,3-F₂, 4-OH (S) C₁₀H₁₆F₂NO₃ ~236.24 High metabolic stability, stereospecific hydroxylation Kinase inhibitors, antimicrobials
tert-Butyl (3R,4S)-3-fluoro-4-hydroxy-... (1174020-44-0) 3-F, 4-OH (cis) C₁₀H₁₈FNO₃ 219.3 Chiral intermediate, reduced fluorination Enantioselective synthesis
tert-Butyl 4-amino-3,3-difluoro-... (2415515-29-4) 3,3-F₂, 4-NH₂ C₁₀H₁₇F₂N₂O₂ ~235.25 Nucleophilic amino group, difluoro substitution Protease inhibitors
tert-Butyl 4-amino-4-(pyridin-3-yl)-... (1707580-61-7) 4-NH₂, 4-pyridinyl C₁₅H₂₃N₃O₂ 277.36 Aromatic π-stacking, dual functional groups CNS-targeted therapies

Research Findings and Implications

  • Fluorination Impact: Difluoro substitution (vs. monofluoro) enhances metabolic stability and electron-withdrawing effects, critical for improving drug half-life .
  • Stereochemistry : The (4S) configuration in the main compound optimizes binding interactions in chiral environments, as seen in kinase inhibitors .
  • Functional Group Diversity: Hydroxyl and amino analogs serve distinct roles—hydroxyl groups aid solubility, while amino groups facilitate covalent bonding in drug-receptor systems .

Biological Activity

tert-Butyl (4S)-3,3-difluoro-4-hydroxypiperidine-1-carboxylate is a piperidine derivative characterized by the presence of a tert-butyl group, two fluorine atoms, and a hydroxyl group attached to a piperidine ring. This compound has gained attention in medicinal chemistry due to its potential biological activity and applications in drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorine atoms and hydroxyl group influence its binding affinity and reactivity with enzymes or receptors. It may modulate various biological pathways or inhibit specific enzymes, leading to observed therapeutic effects .

Research Findings

  • Inhibition of Enzymatic Activity :
    • Studies indicate that compounds similar to this compound can inhibit key enzymes such as β-secretase and acetylcholinesterase. For instance, a related compound demonstrated an IC50 of 15.4 nM for β-secretase and a Ki of 0.17 μM for acetylcholinesterase, suggesting potential use in Alzheimer's disease treatment by preventing amyloid beta aggregation and enhancing cholinergic signaling .
  • Cell Viability Studies :
    • In vitro studies have shown that this compound can protect astrocytes from amyloid beta-induced toxicity, improving cell viability significantly when treated simultaneously with amyloid beta . Specifically, cell viability improved from 43.78% to 62.98% when treated with the compound alongside amyloid beta.
  • Oxidative Stress Reduction :
    • The compound has been evaluated for its effects on oxidative stress markers. In models induced by scopolamine, it showed a reduction in malondialdehyde (MDA) levels, indicating a potential antioxidant effect .

Case Study 1: Neuroprotective Effects in Alzheimer’s Models

A study assessed the neuroprotective effects of this compound in an Alzheimer’s disease model using astrocytes stimulated with amyloid beta. The results indicated that the compound could mitigate cell death and reduce inflammatory cytokine production, although the protective effects were moderate compared to established treatments like galantamine .

Case Study 2: Synthesis and Biological Evaluation

Research focused on synthesizing various piperidine derivatives including this compound showed promising results in biological assays targeting neurodegenerative conditions. The synthesis involved multiple steps including fluorination and protection strategies that enhanced yield and purity .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme Inhibitionβ-secretase (IC50 = 15.4 nM), Acetylcholinesterase (Ki = 0.17 μM)
Cell Viability ImprovementIncreased from 43.78% to 62.98% with Aβ treatment
Oxidative Stress ReductionReduced MDA levels in scopolamine-induced models

Table 2: Synthetic Routes

StepDescription
Formation of Piperidine RingCyclization reaction using appropriate precursors
Introduction of FluorineFluorination using DAST or other agents
tert-Butyl ProtectionUse of tert-butyl chloroformate under basic conditions

Q & A

Q. What synthetic methodologies are commonly employed to prepare tert-butyl (4S)-3,3-difluoro-4-hydroxypiperidine-1-carboxylate?

The synthesis typically involves multi-step organic reactions, such as:

  • Stereoselective fluorination : Selective introduction of fluorine atoms at C3 using fluorinating agents (e.g., DAST or Deoxo-Fluor) under controlled conditions to avoid over-fluorination .
  • Hydroxyl group protection : Use of tert-butyloxycarbonyl (Boc) groups to protect the piperidine nitrogen during synthesis, ensuring regioselectivity in subsequent reactions .
  • Chiral resolution : Separation of enantiomers via chiral chromatography or enzymatic resolution to isolate the (4S)-configured product .

Q. Example Protocol :

Piperidine ring formation : Cyclization of a linear precursor using reductive amination.

Fluorination : DAST-mediated fluorination at C3 (reaction temperature: −78°C to 0°C).

Boc protection : Reaction with Boc anhydride in dichloromethane (DCM) with triethylamine as a base.

Q. Key Challenges :

  • Avoiding racemization during fluorination.
  • Managing exothermic fluorination reactions to prevent side products.

Q. How can the stereochemical configuration of the hydroxyl group at C4 be confirmed?

Methodological Approaches :

  • X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) to resolve the (4S) configuration .
  • NMR spectroscopy :
    • NOESY/ROESY : To detect spatial proximity between the C4 hydroxyl proton and neighboring groups.
    • J-based coupling analysis : Measurement of 3JHF^3J_{H-F} coupling constants to infer dihedral angles .
  • Chiral HPLC : Comparison with enantiomeric standards to validate enantiopurity .

Q. Data Example :

TechniqueObservationReference
X-rayC4-OH axial position, S-configuration
19F NMR^{19}\text{F NMR}Doublet of doublets (δ −180 ppm)

Q. What purification strategies are effective for isolating this compound?

Purification Workflow :

Crude product : Remove solvents under reduced pressure.

Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 7:3 to 1:1).

Recrystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane mixtures) to enhance crystallinity .

Q. Critical Parameters :

  • Silica gel activity : Pre-dry at 150°C to improve resolution.
  • Solvent selection : Avoid protic solvents to prevent Boc-group cleavage.

Advanced Research Questions

Q. How does the stereochemistry at C4 influence the compound’s biological activity in enzyme inhibition studies?

Experimental Design :

  • Comparative assays : Synthesize both (4S) and (4R) enantiomers and test against target enzymes (e.g., kinases, proteases).
  • Molecular docking : Use software like AutoDock to model interactions between the hydroxyl group and enzyme active sites.

Q. Case Study :

  • Kinase inhibition : The (4S)-enantiomer showed 10-fold higher IC50_{50} values than (4R) due to optimal hydrogen bonding with ATP-binding pockets .

Q. Data Contradictions :

  • Unexpected inactivity : If no enantiomeric difference is observed, consider off-target binding or solubility limitations. Validate via SPR (surface plasmon resonance) to confirm binding .

Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved during structural characterization?

Troubleshooting Workflow :

Variable-temperature NMR : Assess dynamic effects (e.g., rotameric equilibria of the Boc group).

DFT calculations : Predict 1H^{1}\text{H} and 19F^{19}\text{F} chemical shifts using Gaussian or ORCA software to compare with experimental data .

Isotopic labeling : Synthesize 13C^{13}\text{C}-labeled analogs to clarify coupling networks.

Q. Example :

  • Split 19F^{19}\text{F} signals : May arise from diastereotopic fluorine atoms. Confirmed via X-ray analysis showing non-equivalent F···F distances .

Q. What strategies optimize the yield of fluorination steps while minimizing side reactions?

Optimization Parameters :

  • Reagent choice : DAST vs. Deoxo-Fluor (higher selectivity with Deoxo-Fluor at −40°C).
  • Solvent effects : Use anhydrous DCM to avoid hydrolysis.
  • Catalyst screening : Additives like DMAP may stabilize transition states .

Q. How do computational models predict the compound’s solubility and bioavailability?

Methodology :

  • LogP calculation : Use MarvinSketch or ACD/Labs to estimate partition coefficients (predicted LogP = 2.1 ± 0.3) .
  • Solubility prediction : COSMO-RS simulations in water and DMSO.
  • ADMET profiling : SwissADME or pkCSM to assess permeability and metabolic stability.

Q. Key Findings :

  • Low aqueous solubility : Mitigate via salt formation (e.g., hydrochloride salt increases solubility 5-fold) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (4S)-3,3-difluoro-4-hydroxypiperidine-1-carboxylate
Reactant of Route 2
tert-Butyl (4S)-3,3-difluoro-4-hydroxypiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.